molecular formula C7H10OS B182331 (4,5-Dimethylthiophen-3-yl)methanol CAS No. 119072-18-3

(4,5-Dimethylthiophen-3-yl)methanol

Cat. No. B182331
M. Wt: 142.22 g/mol
InChI Key: LPJCGFQYTJHIFL-UHFFFAOYSA-N
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Description

(4,5-Dimethylthiophen-3-yl)methanol, also known as DMTM, is an organic compound with a wide range of applications in scientific research. It is used in both in vivo and in vitro studies and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Chiral Auxiliary in Asymmetric Synthesis : A study by Jung, Ho, and Kim (2000) discusses the synthesis and evaluation of a chiral auxiliary, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, for the asymmetric synthesis of α-hydroxy esters based on bidentate chelation-controlled alkylation of glycolate enolate【Jung, Ho, & Kim, 2000】.

  • Photochromism in Imidazoles : Bai, Han, Wang, and Meng (2010) synthesized 4,5-diphenyl, 4,5-di(4-methylphenyl), 4,5-di(4-methoxyphenyl)-2-(2,5-dimethylthiophen-3-yl)imidazoles and studied their photochromism in solution upon irradiation【Bai, Han, Wang, & Meng, 2010】.

  • Application in Nonlinear Optics : Li, Cui, Yang, Tao, Lin, Ye, and Yang (2012) synthesized thienyl-substituted pyridinium salts, including some with structures related to 4,5-dimethylthiophene, and studied their second-order nonlinear optical properties【Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012】.

  • Catalytic Application in Ethylene Oligomerization : Kermagoret and Braunstein (2008) synthesized nickel complexes with bidentate N,O-type ligands, including 4,5-dihydro-4,4-dimethyloxazol-2-yl)methanol, and applied them in the catalytic oligomerization of ethylene【Kermagoret & Braunstein, 2008】.

  • Investigations in Homogeneous Catalysis : Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with aldehydes and ketones, including studies related to 4,5-dimethylthiophene, focusing on potential novel platform chemicals【Deutsch, Martin, & Lieske, 2007】.

  • Synthesis and Characterization in Organic Chemistry : Snyder, Selegue, Dosunmu, Tice, and Parkin (2003) explored the synthesis and reactivity of compounds related to 4,5-dimethylthiophene, including the C,O-dialkylation of Meldrum's acid【Snyder, Selegue, Dosunmu, Tice, & Parkin, 2003】.

  • Application in Molecular Logic Devices : Ramon, Pappova, Esther, John, and Magri (2015) studied the photophysical properties of triarylpyrazolines, incorporating a format similar to 4,5-dimethylthiophene, as molecular logic devices based on photoinduced electron transfer and internal charge transfer mechanisms【Ramon, Pappova, Esther, John, & Magri, 2015】.

  • Complexes in Organometallic Chemistry : Polam and Porter (1993) discussed the preparation and characterization of cationic thiophene complexes of iridium and rhodium, examining compounds including 2,5-dimethylthiophene【Polam & Porter, 1993】.

properties

IUPAC Name

(4,5-dimethylthiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-5-6(2)9-4-7(5)3-8/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJCGFQYTJHIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559052
Record name (4,5-Dimethylthiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Dimethylthiophen-3-yl)methanol

CAS RN

119072-18-3
Record name (4,5-Dimethylthiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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